![molecular formula C20H14O3S B14362199 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene CAS No. 95833-28-6](/img/no-structure.png)
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is an organic compound that features a benzenesulfonyl group and an ethynylphenoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of the Ethynylphenoxy Group: The ethynylphenoxy group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve a strong acid or base, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzenesulfonyl)-4-phenoxybenzene: Lacks the ethynyl group, which may affect its reactivity and applications.
1-(Benzenesulfonyl)-4-(4-bromophenoxy)benzene: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the benzenesulfonyl and ethynylphenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
95833-28-6 | |
Molekularformel |
C20H14O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-[4-(benzenesulfonyl)phenoxy]-4-ethynylbenzene |
InChI |
InChI=1S/C20H14O3S/c1-2-16-8-10-17(11-9-16)23-18-12-14-20(15-13-18)24(21,22)19-6-4-3-5-7-19/h1,3-15H |
InChI-Schlüssel |
WJLVLHQODLXKES-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.